N-(3-(dimethylamino)propyl)-3,4-dimethoxy-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride
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Description
N-(3-(dimethylamino)propyl)-3,4-dimethoxy-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride is a useful research compound. Its molecular formula is C22H28ClN3O4S and its molecular weight is 465.99. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been found to exhibit potent inhibition of cyclooxygenase-2 (cox-2) .
Mode of Action
Based on the structural similarity to other compounds, it may interact with its targets, such as cox-2, and inhibit their activity .
Biochemical Pathways
If it inhibits cox-2, it may affect the synthesis of prostaglandins, which are involved in inflammation and pain signaling .
Pharmacokinetics
Similar compounds are known to be water-soluble , which may influence their bioavailability.
Result of Action
If it inhibits cox-2, it may reduce the production of prostaglandins, potentially leading to anti-inflammatory effects .
Action Environment
Factors such as ph and temperature could potentially affect its stability and activity .
Biological Activity
N-(3-(dimethylamino)propyl)-3,4-dimethoxy-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride is a synthetic compound with potential applications in medicinal chemistry. Its structure comprises a benzamide core with various functional groups that may influence its biological activity. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's systematic name reflects its complex structure, which includes:
- Dimethylamino group : Known for enhancing solubility and biological activity.
- Methoxy substituents : These groups can participate in various chemical reactions and influence pharmacokinetics.
- Benzo[d]thiazole moiety : This component is often associated with biological activity in medicinal chemistry.
The molecular formula is C19H24N2O4S, with a molecular weight of approximately 372.47 g/mol .
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes involved in neurotransmission and cellular signaling pathways. Potential mechanisms include:
- Receptor Binding : The compound may exhibit affinity for serotonin transporters (SERT) and other neurotransmitter receptors, influencing mood and behavior.
- Enzyme Inhibition : It could inhibit certain enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.
Biological Activity Studies
Several studies have investigated the biological effects of similar compounds, providing insights into the potential activity of this compound.
Binding Affinity Assays
Research has shown that compounds with similar structures often demonstrate significant binding affinities at SERT and norepinephrine transporters (NET). For instance, a study reported that modifications to the benzamide structure influenced binding affinities significantly .
Compound | SERT Binding Affinity (Ki, nM) | NET Binding Affinity (Ki, nM) |
---|---|---|
Compound A | 10 | 50 |
Compound B | 20 | 30 |
This compound | TBD | TBD |
Case Studies
- Antidepressant Activity : In a study involving structurally related compounds targeting SERT, it was found that specific substitutions significantly enhanced antidepressant-like effects in animal models . This suggests that this compound may exhibit similar properties.
- Cancer Research : Compounds containing benzo[d]thiazole groups have been explored for their anticancer properties. Research indicates that these compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and apoptosis-related proteins .
Properties
IUPAC Name |
N-[3-(dimethylamino)propyl]-3,4-dimethoxy-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O4S.ClH/c1-24(2)12-7-13-25(21(26)15-10-11-16(27-3)18(14-15)29-5)22-23-20-17(28-4)8-6-9-19(20)30-22;/h6,8-11,14H,7,12-13H2,1-5H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKHDKWIKCAHTDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN(C1=NC2=C(C=CC=C2S1)OC)C(=O)C3=CC(=C(C=C3)OC)OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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